molecular formula C22H23Cl2N3O3 B10906304 N-{4-[(1Z)-1-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide

N-{4-[(1Z)-1-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide

Cat. No.: B10906304
M. Wt: 448.3 g/mol
InChI Key: NWEFCOHVRWSMHC-WGARJPEWSA-N
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Description

N~1~-[4-(1-{(Z)-2-[4-(2,4-DICHLOROPHENOXY)BUTANOYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(1-{(Z)-2-[4-(2,4-DICHLOROPHENOXY)BUTANOYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOPROPANECARBOXAMIDE typically involves multiple steps, including the formation of the hydrazone linkage and the incorporation of the cyclopropane ring. One common method involves the reaction of 2,4-dichlorophenoxybutanoic acid with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-(1-ethylphenyl)-1-cyclopropanecarboxylic acid under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(1-{(Z)-2-[4-(2,4-DICHLOROPHENOXY)BUTANOYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[4-(1-{(Z)-2-[4-(2,4-DICHLOROPHENOXY)BUTANOYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[4-(1-{(Z)-2-[4-(2,4-DICHLOROPHENOXY)BUTANOYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[4-(1-{(Z)-2-[4-(2,4-DICHLOROPHENOXY)BUTANOYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOPROPANECARBOXAMIDE
  • N~1~-[4-(1-{(Z)-2-[4-(2,4-DICHLOROPHENOXY)BUTANOYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE
  • N~1~-[4-(1-{(Z)-2-[4-(2,4-DICHLOROPHENOXY)BUTANOYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOPENTANECARBOXAMIDE

Uniqueness

N~1~-[4-(1-{(Z)-2-[4-(2,4-DICHLOROPHENOXY)BUTANOYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOPROPANECARBOXAMIDE is unique due to its specific structural features, such as the cyclopropane ring and the hydrazone linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23Cl2N3O3

Molecular Weight

448.3 g/mol

IUPAC Name

N-[4-[(Z)-N-[4-(2,4-dichlorophenoxy)butanoylamino]-C-methylcarbonimidoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C22H23Cl2N3O3/c1-14(15-6-9-18(10-7-15)25-22(29)16-4-5-16)26-27-21(28)3-2-12-30-20-11-8-17(23)13-19(20)24/h6-11,13,16H,2-5,12H2,1H3,(H,25,29)(H,27,28)/b26-14-

InChI Key

NWEFCOHVRWSMHC-WGARJPEWSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)NC(=O)C3CC3

Canonical SMILES

CC(=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

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